Cas no 1702473-61-7 (6-methyl-3-oxa-7-thia-1-azaspiro4.4non-1-en-2-amine)

6-methyl-3-oxa-7-thia-1-azaspiro4.4non-1-en-2-amine structure
1702473-61-7 structure
商品名:6-methyl-3-oxa-7-thia-1-azaspiro4.4non-1-en-2-amine
CAS番号:1702473-61-7
MF:C7H12N2OS
メガワット:172.247980117798
CID:5565719
PubChem ID:108425423

6-methyl-3-oxa-7-thia-1-azaspiro4.4non-1-en-2-amine 化学的及び物理的性質

名前と識別子

    • 3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine, 6-methyl-
    • 6-methyl-3-oxa-7-thia-1-azaspiro4.4non-1-en-2-amine
    • インチ: 1S/C7H12N2OS/c1-5-7(2-3-11-5)4-10-6(8)9-7/h5H,2-4H2,1H3,(H2,8,9)
    • InChIKey: MCSRMAWGUQWCEG-UHFFFAOYSA-N
    • ほほえんだ: N1C2(CCSC2C)COC=1N

じっけんとくせい

  • 密度みつど: 1.49±0.1 g/cm3(Predicted)
  • ふってん: 306.2±52.0 °C(Predicted)
  • 酸性度係数(pKa): 7.09±0.40(Predicted)

6-methyl-3-oxa-7-thia-1-azaspiro4.4non-1-en-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1651552-100mg
6-methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine
1702473-61-7
100mg
$804.0 2023-09-21
Enamine
EN300-1651552-1000mg
6-methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine
1702473-61-7
1000mg
$914.0 2023-09-21
Enamine
EN300-1651552-50mg
6-methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine
1702473-61-7
50mg
$768.0 2023-09-21
Enamine
EN300-1651552-0.1g
6-methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine
1702473-61-7
0.1g
$653.0 2023-07-10
Enamine
EN300-1651552-5.0g
6-methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine
1702473-61-7
5.0g
$2152.0 2023-07-10
Enamine
EN300-1651552-1.0g
6-methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine
1702473-61-7
1.0g
$743.0 2023-07-10
Enamine
EN300-1651552-0.05g
6-methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine
1702473-61-7
0.05g
$624.0 2023-07-10
Enamine
EN300-1651552-10000mg
6-methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine
1702473-61-7
10000mg
$3929.0 2023-09-21
Enamine
EN300-1651552-250mg
6-methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine
1702473-61-7
250mg
$840.0 2023-09-21
Enamine
EN300-1651552-0.5g
6-methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine
1702473-61-7
0.5g
$713.0 2023-07-10

6-methyl-3-oxa-7-thia-1-azaspiro4.4non-1-en-2-amine 関連文献

6-methyl-3-oxa-7-thia-1-azaspiro4.4non-1-en-2-amineに関する追加情報

Comprehensive Overview of 6-methyl-3-oxa-7-thia-1-azaspiro4.4non-1-en-2-amine (CAS No. 1702473-61-7)

The compound 6-methyl-3-oxa-7-thia-1-azaspiro4.4non-1-en-2-amine (CAS No. 1702473-61-7) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its spirocyclic framework, combined with oxygen and sulfur heteroatoms, offers versatile reactivity and potential applications in drug discovery. Researchers are particularly interested in its role as a bioactive scaffold, which aligns with current trends in fragment-based drug design and targeted therapeutics.

In recent years, the demand for novel spirocyclic compounds has surged due to their ability to mimic natural product architectures. The presence of both 3-oxa (oxygen) and 7-thia (sulfur) moieties in this molecule enhances its hydrogen-bonding capacity and metabolic stability, making it a promising candidate for kinase inhibitors and GPCR modulators. These properties resonate with the growing focus on precision medicine and AI-driven drug discovery, where such scaffolds are computationally screened for binding affinity.

The synthesis of 6-methyl-3-oxa-7-thia-1-azaspiro4.4non-1-en-2-amine typically involves multicomponent reactions or ring-closing strategies, which are frequently discussed in green chemistry forums. Its CAS No. 1702473-61-7 serves as a critical identifier in patent literature, particularly in claims related to antiviral and anti-inflammatory applications. This aligns with global health trends, where researchers seek broad-spectrum therapeutics against emerging pathogens.

From an industrial perspective, the compound’s azaspiro core is valued for its conformational rigidity, a feature exploited in crop protection agents and material science. Its amine functionality allows for further derivatization, catering to the high-throughput screening needs of modern labs. Notably, its thia (sulfur) component has sparked interest in battery electrolyte additives, linking it to the booming renewable energy sector.

Analytical characterization of CAS No. 1702473-61-7 often involves NMR spectroscopy and mass spectrometry, with computational studies predicting its ADMET profiles. These methodologies are central to today’s digital chemistry workflows, where machine learning models accelerate property prediction. Such intersections make this compound a recurring subject in scientific databases and open-access journals.

In summary, 6-methyl-3-oxa-7-thia-1-azaspiro4.4non-1-en-2-amine exemplifies the innovation driving small-molecule research. Its multifaceted applications—from drug development to sustainable materials—reflect the compound’s adaptability to evolving scientific and industrial demands. As collaborative platforms like open science gain traction, this molecule’s CAS No. 1702473-61-7 will likely remain a focal point in interdisciplinary studies.

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